molecular formula C25H21BrN4O2 B10901577 2-(3-bromophenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-(3-bromophenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B10901577
M. Wt: 489.4 g/mol
InChI Key: TVIUXZKVXDXINU-JFLMPSFJSA-N
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Description

2-(3-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a bromophenoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 3-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Condensation Reaction: The bromophenoxy intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.

    Formation of the Pyrazolyl Group: The final step involves the condensation of the hydrazide derivative with a pyrazolyl aldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazolyl groups.

    Reduction: Reduction reactions can occur at the hydrazide moiety.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and pyrazolyl groups.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

2-(3-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenoxy group and the pyrazolyl group are key functional moieties that interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE
  • 2-(3-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHYLIDENE}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-(3-BROMOPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE lies in its specific substitution pattern and the presence of both bromophenoxy and pyrazolyl groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H21BrN4O2

Molecular Weight

489.4 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C25H21BrN4O2/c1-18-10-12-19(13-11-18)25-20(16-30(29-25)22-7-3-2-4-8-22)15-27-28-24(31)17-32-23-9-5-6-21(26)14-23/h2-16H,17H2,1H3,(H,28,31)/b27-15+

InChI Key

TVIUXZKVXDXINU-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC(=CC=C3)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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